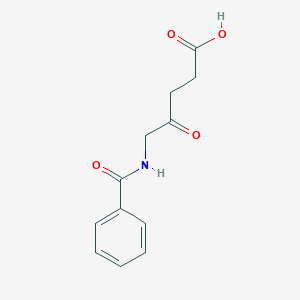

5-Benzamido-4-oxopentanoic acid

Descripción general

Descripción

5-Benzamido-4-oxopentanoic acid is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzamido-4-oxopentanoic acid typically involves the reaction of benzoyl chloride with 4-oxopentanoic acid in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

5-Benzamido-4-oxopentanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amides and esters.

Aplicaciones Científicas De Investigación

Antitumor Activity

5-Benzamido-4-oxopentanoic acid has shown promising results in cancer treatment through its role as a prodrug for the photosensitizer protoporphyrin IX (PpIX). When activated by laser light, it emits fluorescence that can be utilized in photodynamic therapy (PDT) for various cancers.

- Mechanism of Action : The compound can induce apoptosis in cancer cells, such as U87MG glioblastoma cells, by promoting the expression of pro-apoptotic proteins like Bax and p53 while inhibiting anti-apoptotic proteins like Bcl-2. This leads to increased cell death and reduced tumor growth rates in animal models, including SCID mice with hepatocellular carcinoma (HCC) .

| Study | Cell Line | IC50 (μg/mL) | Effect |

|---|---|---|---|

| In vitro | U87MG | 500 | Induces apoptosis |

| In vivo | HCC model | 200 mg/kg | Reduces tumor growth |

Metabolic Disorders

Recent studies suggest that derivatives of this compound may have potential in managing metabolic disorders. The compound's ability to influence glucose metabolism and its safety profile make it a candidate for further research in conditions like type 2 diabetes .

Agricultural Applications

This compound is also recognized for its role as a plant growth regulator. Its application in agriculture focuses on enhancing crop yield and resilience against environmental stressors.

Growth Regulation

The compound has been studied for its effects on plant growth parameters, including root development and stress tolerance. Research indicates that it can enhance the growth rate of certain crops under suboptimal conditions .

| Application | Effect on Plants |

|---|---|

| Growth Regulator | Increased root biomass |

| Stress Tolerance | Enhanced drought resistance |

Photodynamic Therapy Case Study

A study conducted on mice treated with this compound showed significant tumor reduction when combined with PDT. Mice receiving the compound exhibited a marked decrease in tumor size compared to control groups, demonstrating its efficacy as an adjunct therapy in oncology .

Agricultural Field Trials

Field trials have demonstrated that applying this compound as a foliar spray can improve the yield of economically important crops such as tomatoes and cucumbers, particularly under drought conditions .

Mecanismo De Acción

The mechanism of action of 5-Benzamido-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Aminolevulinic acid

- 4-Oxopentanoic acid

- Benzoyl chloride

Uniqueness

5-Benzamido-4-oxopentanoic acid is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its amide group and oxo functionality provide distinct reactivity compared to similar compounds .

Actividad Biológica

5-Benzamido-4-oxopentanoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound, with the CAS number 102872-00-4, is characterized by its amide functional group and a ketone moiety. Its molecular formula is , and it has a molecular weight of 235.24 g/mol. The compound appears as a white crystalline powder soluble in both water and organic solvents, making it suitable for various applications in biological research and industry.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Notably, it has been studied for:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which can modulate biochemical processes.

- Receptor Binding : Research indicates that derivatives of this compound can inhibit the binding of neuropeptides to their respective receptors, such as CCK-A and CCK-B receptors, which are crucial in gastrointestinal functions .

Anti-inflammatory Properties

This compound has shown promise in anti-inflammatory applications. Its derivatives have been evaluated for their capacity to inhibit acid secretion in animal models, suggesting potential use in treating conditions like gastritis or peptic ulcers .

Anticancer Activity

Studies have indicated that this compound may possess anticancer properties. By modulating pathways involved in cell proliferation and apoptosis, it could serve as a lead compound for the development of new anticancer agents. Its structural analogs have been synthesized and tested for efficacy against various cancer cell lines .

Case Studies

A notable study involving the synthesis of derivatives of this compound evaluated their inhibitory effects on CCK receptors. One derivative exhibited significant inhibition of gastric acid secretion in vivo, demonstrating its potential therapeutic utility .

| Compound | Activity | Model | ID50 (mg/kg) |

|---|---|---|---|

| CR 2194 | Inhibits acid secretion | Cat (gastric fistula) | 15.5 (IV) |

| CR 2194 | Inhibits acid secretion | Dog (Heidenhain pouch) | 24.2 (oral) |

Toxicological Profile

The safety profile of this compound has been assessed in various studies. It is generally considered to have low toxicity, with LD50 values indicating minimal adverse effects at therapeutic doses. However, some studies report mild irritant effects on skin and eyes, necessitating caution during handling .

Propiedades

IUPAC Name |

5-benzamido-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-10(6-7-11(15)16)8-13-12(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITDXGVVBHAMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564362 | |

| Record name | 5-Benzamido-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102872-00-4 | |

| Record name | 5-Benzamido-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-benzamido-4-oxopentanoic acid in the context of the provided research?

A1: this compound serves as a crucial intermediate in the synthesis of two major urinary metabolites of remoxipride: 5-[(3-bromo-2,6-dimethoxybenzamido)-methyl]-5-hydroxy-2-pyrrolidinone (3) and its 1-ethyl analogue (2). The research paper outlines two distinct synthetic pathways that converge at this common intermediate, highlighting its importance in understanding the metabolism of remoxipride [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.